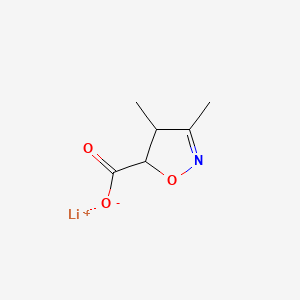
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and highly efficient, making it a favorable method for producing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
化学反応の分析
Types of Reactions
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and copper(II) nitrate, reducing agents, and various catalysts such as palladium and nickel . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced oxazole derivatives. These products can have different functional groups attached, depending on the reagents and conditions used.
科学的研究の応用
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.
作用機序
The mechanism of action of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological system being studied, but generally, the compound can modulate enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
Similar compounds to Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate include other oxazole derivatives such as:
- 1,3-Oxazole
- 1,2,4-Oxadiazole
- Benzoxazole
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a lithium ion and a carboxylate group. This unique structure can confer different chemical properties and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C6H8LiNO3 |
|---|---|
分子量 |
149.1 g/mol |
IUPAC名 |
lithium;3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-4(2)7-10-5(3)6(8)9;/h3,5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChIキー |
KCFDQDBWLCQOSP-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1C(ON=C1C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



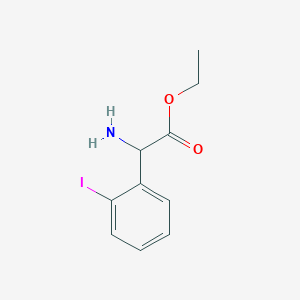
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


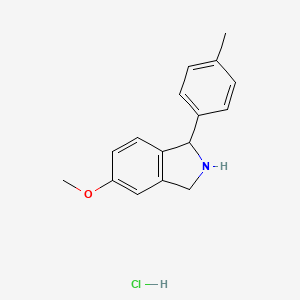
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

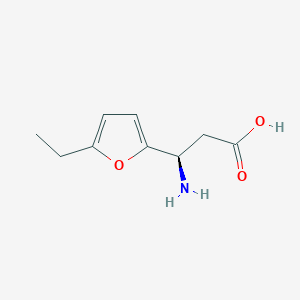
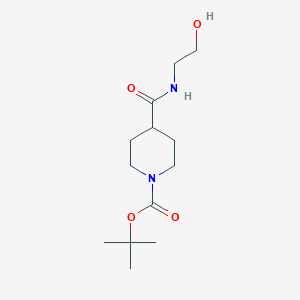
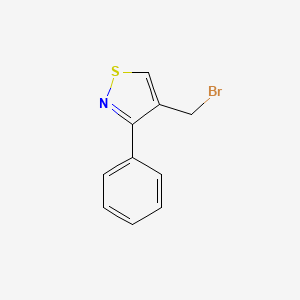

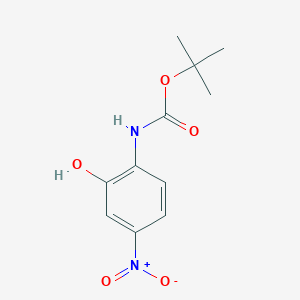
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
